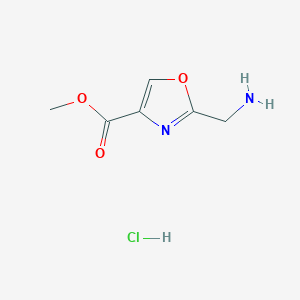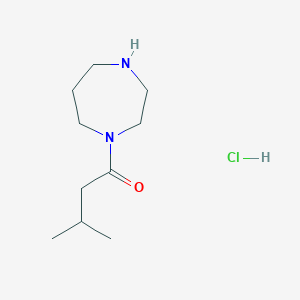
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride
Descripción general
Descripción
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride (DMBH) is an organic compound that is used in laboratory experiments for a variety of purposes. It is a white, crystalline solid that is soluble in both water and alcohol. DMBH is a versatile compound that can be used in the synthesis of other compounds and as a reagent in numerous chemical reactions. It is also used in scientific research to study the effects of certain compounds on biological systems.
Aplicaciones Científicas De Investigación
Anxiolytic Potential and Behavioral Effects
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride, as a derivative within the diazepine family, shares some structural similarities and potential pharmacological properties with well-studied compounds in the group. Research has explored various derivatives and analogs in the context of their anxiolytic, sedative, and myorelaxant effects. For instance:
Anxiolytic and Sedative Properties : Several studies have been focused on the anxiolytic-like effects of diazepine derivatives, comparing their efficacy and behavioral profiles to known anxiolytic agents such as diazepam. These studies often utilize animal models to assess the potential of these compounds to reduce anxiety-related behaviors (Borsini et al., 1993, Pietraszek et al., 2005).
Myorelaxant Action : The myorelaxant action of diazepine compounds, including the specific subtypes of GABA(A) receptors they interact with, has been a subject of study. This research is pivotal in understanding the molecular targets for the myorelaxant action of these compounds and improving the clinical use of such agents (Crestani et al., 2001).
Pharmacological and Biochemical Interactions
The interaction of diazepine derivatives with various biochemical pathways and their pharmacological properties, such as anticonvulsant activity, has been extensively studied:
Anticonvulsant Activity : Synthesis and evaluation of diazepine derivatives for their potential anticonvulsant properties have been a significant area of research. These studies involve the creation of novel compounds and their subsequent testing in animal models to assess their efficacy in preventing or mitigating seizures (Bansal et al., 2012).
Pharmacological Evaluation for Anxiolytic and Analgesic Effects : Compounds structurally related to diazepines have been synthesized and evaluated for their anxiolytic and analgesic potential, highlighting the importance of structure-activity relationships in the development of new therapeutic agents (Maltsev et al., 2021).
Biochemical Interactions and Metabolism : Understanding the metabolism and biochemical interactions of diazepine derivatives, such as their effect on enzymatic activities, is crucial for their pharmacological characterization and potential therapeutic use (Schetinger et al., 2000).
Renal Actions : The effects of diazepines on renal function and their potential direct effects on tubular transport mechanisms have been explored, providing insights into their broader physiological impacts (Monasterolo et al., 1995).
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-9(2)8-10(13)12-6-3-4-11-5-7-12;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCZTQGWFCMLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



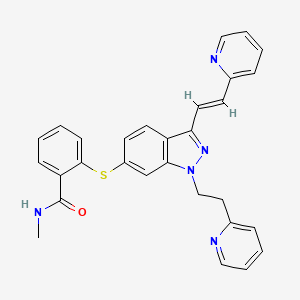
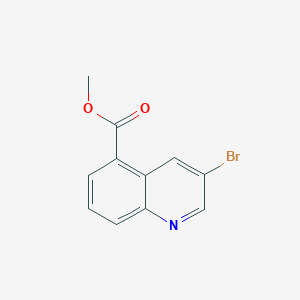
![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
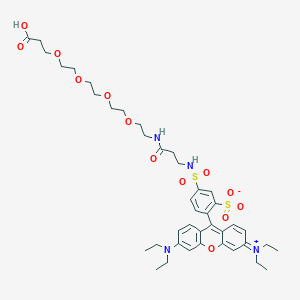
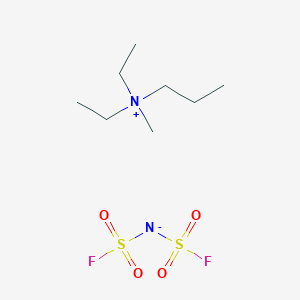
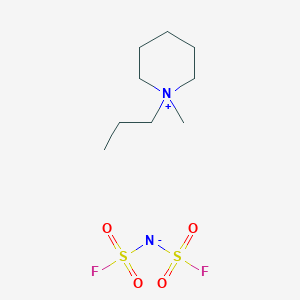
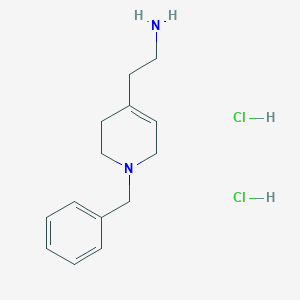
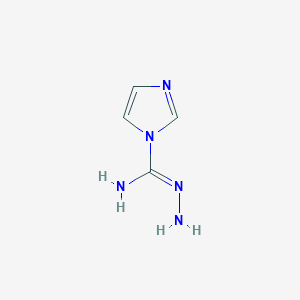
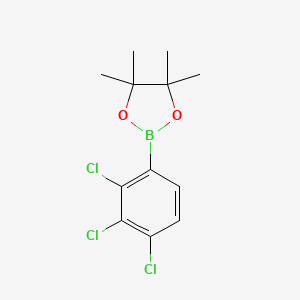
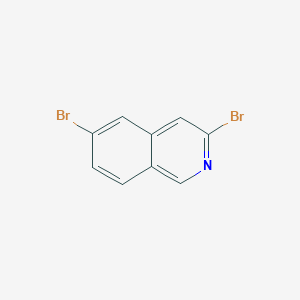
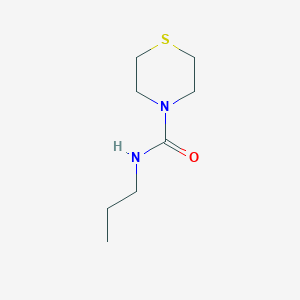
![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)
